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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneuridine

Cat. No.: B043842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for 2',3'-O-Isopropylideneuridine, a key

intermediate in the synthesis of various nucleoside analogues. This document outlines detailed

experimental protocols, presents spectroscopic data in a clear, tabular format, and includes a

logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data
The following sections present the available quantitative NMR and mass spectrometry data for

2',3'-O-Isopropylideneuridine.

¹H NMR Data
The ¹H NMR spectrum of 2',3'-O-Isopropylideneuridine was recorded on a 400 MHz

instrument in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in

parts per million (ppm) relative to tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm)

NH 11.4

H-6 7.800

H-1' 5.838

H-5 5.644

5'-OH 5.10

H-2' 4.898

H-3' 4.752

H-4' 4.075

H-5' 3.58

CH₃ (isopropyl) 1.489

CH₃ (isopropyl) 1.291

Table 1: ¹H NMR chemical shifts for 2',3'-O-Isopropylideneuridine in DMSO-d6. Data sourced

from ChemicalBook.[1]

¹³C NMR Data
As of the latest search, specific, tabulated ¹³C NMR chemical shift data for 2',3'-O-
Isopropylideneuridine in DMSO-d6 is not readily available in the public domain. Researchers

are advised to acquire this data experimentally or consult specialized spectroscopic databases.

Mass Spectrometry Data
The mass spectrum of 2',3'-O-Isopropylideneuridine (C₁₂H₁₆N₂O₆, Molecular Weight: 284.27

g/mol ) was obtained via electron ionization (EI) at 75 eV. The table below lists the major

fragment ions (m/z) and their relative intensities.[1]
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m/z
Relative
Intensity
(%)

m/z
Relative
Intensity
(%)

m/z
Relative
Intensity
(%)

41.0 21.5 85.0 26.8 137.0 19.3

43.0 65.5 86.0 18.8 167.0 10.3

55.0 13.9 95.0 13.6 173.0 82.5

57.0 36.2 98.0 10.7 179.0 14.6

59.0 100.0 112.0 21.1 195.0 9.5

68.0 65.8 113.0 50.8 209.0 13.8

69.0 48.8 114.0 32.9 269.0 26.7

71.0 34.8 115.0 17.0 284.0

4.6

(Molecular

Ion)

84.0 11.9 126.0 11.0

Table 2: Key fragment ions and their relative intensities from the mass spectrum of 2',3'-O-
Isopropylideneuridine. Data sourced from ChemicalBook.[1]

Experimental Protocols
The following are detailed methodologies for the NMR and mass spectrometry analysis of 2',3'-
O-Isopropylideneuridine, synthesized from established practices for nucleoside analysis.

NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2',3'-O-Isopropylideneuridine sample

Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
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Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

5 mm NMR tubes

Volumetric flasks and pipettes

Instrumentation:

400 MHz (or higher) NMR spectrometer

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 2',3'-O-Isopropylideneuridine sample.

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 containing TMS in a clean,

dry vial.

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the DMSO-d6.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b043842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz).

Perform Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (or more, depending on sample concentration)

Process the FID, perform Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the solvent peak of DMSO-d6 (39.52 ppm) or TMS (0.00 ppm).

Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:
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2',3'-O-Isopropylideneuridine sample

Methanol or acetonitrile (LC-MS grade)

Formic acid (optional, for enhancing ionization)

Instrumentation:

Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (for ESI-MS):

Sample Preparation:

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or

acetonitrile.

For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to

facilitate protonation ([M+H]⁺).

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

flow rate, and temperature) to optimal values for nucleoside analysis.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through an

LC system.

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

To obtain fragmentation information, perform tandem MS (MS/MS) by selecting the

molecular ion (or a protonated/adduct ion) as the precursor and applying collision-induced

dissociation (CID).
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Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample reception to final data

interpretation in the spectroscopic analysis of a modified nucleoside like 2',3'-O-
Isopropylideneuridine.
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Caption: Workflow for the spectroscopic analysis of 2',3'-O-Isopropylideneuridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. application.wiley-vch.de [application.wiley-vch.de]

To cite this document: BenchChem. [Spectroscopic Analysis of 2',3'-O-Isopropylideneuridine:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043842#2-3-o-isopropylideneuridine-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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